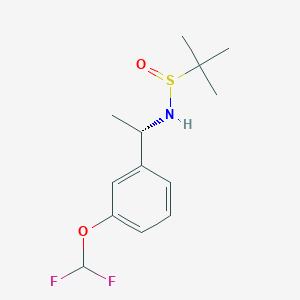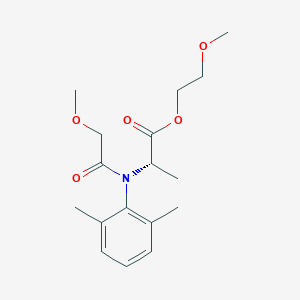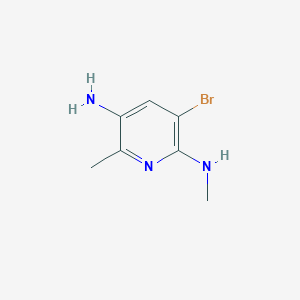![molecular formula C7H8BrClN2 B12848560 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B12848560.png)
7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclization of appropriate precursors.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学研究应用
7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer and viral infections.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It is used as a probe to study biological pathways and processes, providing insights into cellular functions and disease mechanisms.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and chemical industries.
作用机制
The mechanism of action of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar pyrrole-pyridine fused ring structure and exhibit potent biological activities, such as fibroblast growth factor receptor (FGFR) inhibition.
Pyrrolo[3,4-c]pyridine Derivatives: These compounds are structurally similar and have been studied for their analgesic, antidiabetic, and anticancer activities.
Uniqueness
7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is unique due to the presence of the bromine atom at the 7-position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .
属性
分子式 |
C7H8BrClN2 |
|---|---|
分子量 |
235.51 g/mol |
IUPAC 名称 |
7-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-7-4-10-2-5-1-9-3-6(5)7;/h2,4,9H,1,3H2;1H |
InChI 键 |
AISOXYDTQOAGMI-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CN=CC(=C2CN1)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)

![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)


![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)





![[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate](/img/structure/B12848534.png)


